4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-7(2)8-3-4-10-9(6)8/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQPVUCVCPMQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,7 Dimethyl 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogues
Strategic Design of Precursors for Pyrrolo[3,2-c]pyridine Ring System Construction
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system is fundamentally dependent on the strategic selection and design of appropriate precursors. Synthetic strategies generally diverge into two main pathways: those beginning with a substituted pyridine (B92270) core and building the pyrrole (B145914) ring, and those starting from a pyrrole precursor to which the pyridine ring is annulated.
For the specific synthesis of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine, the most direct precursor designs involve appropriately functionalized pyridine derivatives. The key is to have a pyridine ring that already contains the requisite methyl groups at what will become the C4 and C7 positions of the final bicyclic product. A strategically designed precursor would therefore be a 2,5-dimethylpyridine derivative with functional groups at the 3- and 4-positions that can participate in the pyrrole ring formation.
An example of a versatile precursor is a 4-amino-3-halopyridine. For the target compound, this would translate to a precursor such as 4-amino-3-iodo-2,5-dimethylpyridine . This molecule contains the necessary nitrogen atom and the C4-C5-C6-C7 portion of the final ring system, with the methyl groups correctly placed. The amino group at C4 and the iodo group at C3 provide the reactive sites for the subsequent annulation of the pyrrole ring.
Alternatively, syntheses can commence from a substituted pyrrole. In this approach, a 2- or 3-substituted pyrrole derivative is used as the starting material. The synthesis then involves the stepwise construction of the pyridine ring onto the pyrrole core. This method, while viable, often requires more complex transformations to achieve the specific substitution pattern of this compound. rasayanjournal.co.in
Targeted Synthetic Pathways to this compound
Once suitable precursors are designed, targeted synthetic pathways are employed to construct the final molecule. These can range from linear, multi-step sequences to more convergent one-pot schemes.
Multi-step Organic Synthesis Protocols
Multi-step synthesis provides a reliable and controlled method for constructing complex heterocyclic systems like this compound. A common and effective strategy involves the initial preparation of a highly functionalized pyridine intermediate, followed by cyclization to form the pyrrole ring.
A representative multi-step protocol, adapted from the synthesis of related analogues, would begin with a commercially available substituted pyridine. nih.gov For instance, starting with 2-bromo-5-methylpyridine , a sequence of reactions can introduce the necessary functionality.
A plausible multi-step pathway is outlined below:
Oxidation: The pyridine nitrogen is first oxidized, for example using m-chloroperbenzoic acid (m-CPBA), to form the corresponding N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.
Nitration: The N-oxide is then nitrated at the C4 position using a mixture of fuming nitric acid and sulfuric acid. This step introduces the nitrogen atom required for the pyrrole ring's eventual formation.
Enamine Formation: The methyl group at the C4-position (originally the C2 position of the 2-bromo-5-methylpyridine precursor, which becomes C7 in the final product after ring formation logic) is reacted with a dimethylformamide acetal. This transforms the methyl group into an enamine, which is a key intermediate for the cyclization.
Reductive Cyclization: The nitro group is reduced, typically with iron powder in acetic acid. The resulting amino group spontaneously cyclizes onto the enamine, forming the pyrrole ring and yielding the 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine core.
Final Methylation: To achieve the target 4,7-dimethyl structure, the bromine at the C6-position would need to be replaced with a methyl group, and the initial starting material would need to be adjusted to a 2-bromo-3,6-dimethylpyridine or a similar analogue to ensure the correct final placement of the methyl groups. A final cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce the second methyl group.
This step-by-step approach allows for the purification of intermediates and provides a high degree of control over the chemical transformations. nih.govrsc.org
Expedient One-Pot Reaction Schemes
While multi-step syntheses are robust, there is a growing demand for more efficient, expedient one-pot or domino reaction schemes. nih.govmdpi.com These processes combine multiple transformations into a single synthetic operation without isolating intermediates, saving time, reagents, and resources.
For the synthesis of the pyrrolo[3,2-c]pyridine scaffold, a potential one-pot strategy could involve a domino reaction that combines a cross-coupling step with an immediate intramolecular cyclization. For example, a suitably substituted 4-amino-3-halopyridine could be reacted with a terminal alkyne in a single pot. The initial palladium-catalyzed cross-coupling (e.g., Sonogashira) would be followed by an in-situ, base- or metal-promoted cyclization of the amino group onto the newly introduced alkyne, directly forming the fused pyrrole ring. researchgate.net
While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles of multicomponent reactions are well-established for other nitrogen heterocycles. mdpi.com A hypothetical multicomponent reaction for a related pyrrolo[3,2-c]pyridin-4-one scaffold has been described, demonstrating the feasibility of such convergent approaches. rsc.org
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is amenable to several powerful catalytic strategies, particularly those mediated by transition metals like palladium and copper.
Palladium-Mediated Cross-Coupling Strategies (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are central to the synthesis of many heterocyclic compounds. mdpi.com The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, is particularly well-suited for constructing the pyrrolo[3,2-c]pyridine core. organic-chemistry.orgorganic-chemistry.org
In a typical Sonogashira-based approach, a precursor like 4-amino-3-iodo-2,5-dimethylpyridine would be coupled with a protected alkyne, such as trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.
The general conditions for such a reaction are summarized in the table below.
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 4-amino-3-iodo-2,5-dimethylpyridine | Pyridine precursor |
| Alkyne | Trimethylsilylacetylene | Source of C2-C3 of pyrrole ring |
| Palladium Catalyst | PdCl2(PPh3)2 | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (Et3N) or Piperidine | Neutralizes HX by-product |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Reaction medium |
Following the coupling, the silyl protecting group is removed, and the resulting terminal alkyne undergoes an intramolecular cyclization, often promoted by a base or heat, to yield the final this compound product. This palladium-catalyzed domino approach is a highly effective strategy for building the bicyclic core. nih.govnih.gov
Copper(II)-Mediated Oxidative Cyclization Reactions
Copper catalysis offers a complementary and powerful alternative for the synthesis of nitrogen heterocycles. nih.gov Copper(II)-mediated oxidative cyclization reactions are particularly useful for forming C-N bonds and constructing fused ring systems. These reactions often proceed via radical pathways or through organocopper intermediates. researchgate.netrsc.org
While direct examples for the this compound system are less common, the methodology can be applied to the intramolecular cyclization of a suitably designed precursor. For instance, a 4-amino-3-alkenyl-2,5-dimethylpyridine could undergo an intramolecular carboamination or amino-cupration reaction promoted by a copper(II) salt, such as copper(II) acetate or copper(II) neodecanoate. nih.gov
The general principle involves the coordination of the copper catalyst to the nitrogen atom and the alkene. This facilitates an intramolecular nucleophilic attack of the amine onto the double bond, followed by an oxidative step that results in the formation of the new C-N bond and the aromatization of the pyrrole ring. Such reactions can be promoted by heat or microwave irradiation and represent an area of active development for the synthesis of complex heterocycles. rsc.org The use of copper(II) acetate has also been noted in promoting C-N bond formation in the final steps of some pyrrolo[3,2-c]pyridine syntheses, highlighting the utility of copper in these chemical transformations. nih.gov
Regioselectivity and Stereoselectivity in Methylated Pyrrolo[3,2-c]pyridine Synthesis
Regioselectivity in the synthesis of substituted pyrrolo[3,2-c]pyridines is a critical challenge that dictates the final arrangement of atoms in the molecule. The control over the position of methylation on the pyridine or pyrrole ring is paramount for accessing specific isomers like this compound.
Research into the synthesis of related azaindole structures demonstrates that regioselectivity can be achieved through various strategic approaches. One common method involves the functionalization of a pre-existing pyridine ring. For instance, the addition of nucleophiles, such as malonate anions, to pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride can selectively yield either 2- or 4-substituted pyridines. nih.gov This approach relies on the electronic properties of the pyridine N-oxide and the nature of the activating agent to direct the incoming substituent.
Another strategy involves metal-catalyzed cross-coupling reactions on halogenated pyridine precursors. Palladium-catalyzed Sonogashira reactions of dihalopyridines with alkynes, followed by cyclization, can yield specific isomers of azaindoles. organic-chemistry.org The site of the initial coupling is dictated by the differential reactivity of the halogen atoms, allowing for regioselective construction of the fused pyrrole ring. Similarly, palladium-catalyzed direct arylation of azaindole N-oxides can be used to functionalize the azine ring with high regioselectivity. acs.org
Domino and cascade reactions offer an efficient pathway to construct the pyrrolo[3,2-c]pyridine core with inherent regioselectivity. The cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with thiols, for example, leads to the regioselective formation of substituted pyrrolo[3,4-c]pyridines. thieme-connect.com The reaction pathway is governed by the inherent reactivity of the starting materials, leading to a specific constitutional isomer.
While stereoselectivity is less commonly a focal point in the synthesis of aromatic heterocycles like this compound itself, it becomes crucial when chiral centers are introduced, for instance, through N-alkylation with chiral side chains or when synthesizing hydrogenated derivatives. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome.
| Method | Key Reagents/Catalysts | Regioselectivity Control Principle | Applicability to Pyrrolo[3,2-c]pyridines |
|---|---|---|---|
| Nucleophilic Addition to Pyridine N-Oxides | Pyridine N-oxide, Trifluoromethanesulfonic anhydride, Malonate anion | Electronic activation of the pyridine ring directs nucleophilic attack to the C2 or C4 position. nih.gov | Can be used to introduce substituents on the pyridine ring prior to pyrrole ring formation. |
| Palladium-Catalyzed Cross-Coupling | Dihalopyridine, Alkyne, Pd catalyst | Differential reactivity of halogen substituents on the pyridine ring controls the site of C-C bond formation. organic-chemistry.org | Allows for regioselective annulation of the pyrrole ring. |
| Direct C-H Functionalization | Azaindole N-oxide, Arylating agent, Pd(OAc)2/DavePhos | N-oxide activation directs regioselective arylation of the azine ring. acs.org | Enables late-stage functionalization of the pyridine portion of the scaffold. |
| Cascade Heterocyclization | 2-Acyl-1,1,3,3-tetracyanopropenides, Thiols | The inherent reaction mechanism of the cascade process dictates the final regiochemical outcome. thieme-connect.com | Provides a convergent route to highly substituted, specific isomers. |
Green Chemistry Principles in Synthetic Route Development for Pyrrolo[3,2-c]pyridines
The integration of green chemistry principles into the synthesis of pyrrolo[3,2-c]pyridines is aimed at reducing the environmental impact of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, and designing processes with high atom economy. rasayanjournal.co.inijarsct.co.in
A significant advancement in the green synthesis of pyrrolo[3,2-c]pyridine derivatives is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, which minimizes waste and improves efficiency. rasayanjournal.co.in For example, a two-step MCR strategy for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-ones utilizes an environmentally benign, recyclable solid acid catalyst. rsc.org This method boasts high bond-forming efficiency and an easy work-up procedure. rsc.org
The use of water as a reaction solvent is another cornerstone of green chemistry. A catalyst-free domino reaction for the rapid synthesis of 3-substituted pyrrolo[3,2-c]pyridine derivatives has been successfully developed in water. researchgate.net This approach is characterized by mild reaction conditions, simple product separation by crystallization, and the use of readily available starting materials, offering a green and effective strategy. researchgate.net Similarly, one-pot three-component reactions in water have been employed to create hydrogenated pyrrolo[3,2-c]pyridines, highlighting advantages such as atom economy and environmental friendliness. researchgate.net
Solvent-free reactions represent an ideal green chemistry scenario. The synthesis of certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives was found to be most effective in the absence of a solvent, providing higher yields and avoiding the use of toxic and hazardous reagents. researchgate.net Furthermore, microwave-assisted synthesis has been recognized as a green tool that can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives, often under solvent-free conditions. nih.gov
| Green Chemistry Principle | Application in Pyrrolo[3,2-c]pyridine Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing water as the reaction medium. | Catalyst-free domino reaction for 3-substituted derivatives; avoids volatile organic compounds. | researchgate.net |
| Catalysis | Use of a recyclable solid acid catalyst. | The catalyst can be circulated multiple times without significant loss of activity, reducing waste. | rsc.org |
| Atom Economy/Process Efficiency | One-pot multicomponent and domino reactions. | Combines multiple synthetic steps into a single operation, minimizing intermediate isolation and purification. | rasayanjournal.co.inrsc.orgresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times from hours to minutes, lowering energy consumption. | nih.gov |
| Waste Prevention | Solvent-free reaction conditions. | Eliminates the need for solvent, simplifying purification and reducing chemical waste. | researchgate.net |
Chemical Transformations and Functionalization of the 4,7 Dimethyl 1h Pyrrolo 3,2 C Pyridine Scaffold
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Moiety
The pyrrole moiety of the pyrrolo[3,2-c]pyridine system is inherently electron-rich and thus serves as the primary site for electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic distribution within the bicyclic system. Theoretical and experimental studies on related 1H-pyrrolo[3,2-c]pyridines indicate that the C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. This is followed by the C-2 position.
Common electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically lead to selective halogenation at the C-3 position.
Nitration: Nitration can be achieved using standard nitrating agents, affording the 3-nitro derivative.
Formylation: Vilsmeier-Haack type reactions introduce a formyl group at the C-3 position.
The presence of the methyl groups at C-4 and C-7 can electronically influence the reactivity of the pyrrole ring, though the primary site of substitution remains C-3.
Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety (e.g., at C-4, C-7)
The pyridine portion of the scaffold is electron-deficient and can undergo nucleophilic substitution, particularly when a suitable leaving group is present at the C-4 or C-7 positions. While the parent 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine does not possess innate leaving groups, derivatives such as 4-chloro- or 7-chloro-pyrrolo[3,2-c]pyridines are valuable intermediates for such transformations. These halogenated precursors can be synthesized and then reacted with a variety of nucleophiles.
Common nucleophiles include:
Alkoxides
Amines
Thiols
For instance, the displacement of a chloride at the C-4 position by an amine is a key step in the synthesis of various bioactive compounds.
The mechanism of nucleophilic displacement on the pyridine ring typically proceeds through an SNAr (addition-elimination) pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring.
In some cases, rearrangement phenomena, such as the Dimroth rearrangement, have been observed in related heterocyclic systems, although specific instances involving the this compound scaffold are not extensively documented. Such rearrangements typically involve ring-opening and subsequent re-cyclization, leading to isomeric products.
Oxidative and Reductive Transformations of the Pyrrolo[3,2-c]pyridine System
The pyrrolo[3,2-c]pyridine system can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of N-oxides on the pyridine nitrogen, which can, in turn, be used to further functionalize the pyridine ring. For example, oxidation with reagents like m-CPBA can yield the corresponding N-oxide, which activates the C-4 and C-7 positions towards nucleophilic attack.
Reduction of the pyridine ring is also possible, leading to tetrahydro- or hexahydropyrrolo[3,2-c]pyridine derivatives. Catalytic hydrogenation is a common method for such reductions, offering access to saturated analogues with different three-dimensional structures and biological activities.
Derivatization Strategies at the Pyrrole Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N-1) is a key site for derivatization, which can be crucial for modulating the compound's physicochemical properties and for installing functional handles for further reactions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic anion that can react with various electrophiles.
| Reagent Class | Example Reagent | Product Type |
| Alkyl Halides | Methyl iodide | N-Alkyl derivative |
| Acyl Halides | Acetyl chloride | N-Acyl derivative |
| Sulfonyl Halides | Tosyl chloride | N-Sulfonyl derivative |
| Michael Acceptors | Acrylates | N-Michael adduct |
This N-functionalization is often a critical step in synthetic routes targeting complex molecules.
Functionalization of the Pyridine Ring and Methyl Groups
Beyond nucleophilic substitution on halogenated derivatives, the pyridine ring can be functionalized through other means. For example, the N-oxide can be used to introduce functionality at the C-4 or C-7 positions.
The methyl groups at C-4 and C-7 also offer opportunities for functionalization. These groups can be halogenated under radical conditions or deprotonated with a strong base to generate a nucleophilic species that can react with electrophiles. This allows for the elaboration of the methyl groups into more complex side chains.
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Modern metal-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of the this compound scaffold. To employ these methods, the scaffold must first be halogenated, typically at the C-3, C-4, or C-7 positions. These halogenated derivatives can then participate in a variety of cross-coupling reactions.
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium | Boronic acid/ester | C-C |
| Heck Coupling | Palladium | Alkene | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |
| Buchwald-Hartwig | Palladium | Amine | C-N |
| Stille Coupling | Palladium | Organostannane | C-C |
These reactions are instrumental in building molecular complexity and are widely used in the synthesis of libraries of compounds for drug discovery. For example, a Suzuki coupling at the C-4 position can introduce a new aryl or heteroaryl group, significantly altering the molecule's properties.
Theoretical and Computational Chemistry Studies of 4,7 Dimethyl 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of heterocyclic molecules like 1H-pyrrolo[3,2-c]pyridine. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.
Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related pyrrole-containing heterocyclic systems, HOMO and LUMO analyses have been used to understand charge transfer within the molecule researchgate.net. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. For instance, in the isomeric pyrrolo[3,4-c]pyridine scaffold, the total negative charge is predominantly distributed at the oxygen and nitrogen atoms nih.gov. The addition of electron-donating groups, such as the methyl groups in 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine, would be expected to increase the electron density of the aromatic system, thereby influencing its interaction with biological targets and affecting its reactivity profile.
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules. For derivatives of 1H-pyrrolo[3,2-c]pyridine, these methods provide insight into how the ligand adapts its shape to fit into a protein's binding site and the stability of the resulting complex over time.
MD simulations have been effectively used to investigate the binding modes and inhibitory mechanisms of related pyrrolopyrimidine derivatives against protein kinases mdpi.com. In a typical MD study, a docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion mdpi.com. The resulting trajectory provides information on the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the 1H-pyrrolo[3,2-c]pyridine derivative and the target protein. These simulations can validate docking results and reveal dynamic conformational changes that are not apparent from static models mdpi.comresearchgate.net. Such studies are crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry offers profound insights into the reactivity of 1H-pyrrolo[3,2-c]pyridine and the mechanisms of its chemical reactions. By modeling reaction pathways, researchers can understand how these molecules are synthesized and how they might be further functionalized. Synthetic strategies for building the 1H-pyrrolo[3,2-c]pyridine core often involve palladium-mediated coupling and cyclization reactions nih.gov.
Density Functional Theory (DFT) is a particularly valuable method for elucidating reaction mechanisms at the atomic level. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
For heterocyclic systems, DFT has been used to validate proposed reaction mechanisms, such as those involving Michael additions and subsequent intramolecular cyclizations researchgate.net. In the context of 1H-pyrrolo[3,2-c]pyridine synthesis, DFT could be used to study the domino Sonagashira coupling and cyclization process, optimizing the geometries of intermediates and transition states to confirm the most likely reaction pathway nih.gov. Furthermore, DFT calculations on the electronic structure can explain observed reactivity; for example, the calculated charge distribution can predict which atoms are most susceptible to nucleophilic or electrophilic attack, guiding synthetic efforts researchgate.netresearchgate.net.
Molecular Docking Investigations of Ligand-Target Interactions (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design and has been widely applied to derivatives of 1H-pyrrolo[3,2-c]pyridine to understand their interactions with various biological targets.
In studies targeting cancer, derivatives of 1H-pyrrolo[3,2-c]pyridine have been docked into the colchicine-binding site of tubulin. semanticscholar.orgnih.gov Molecular modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core can form a crucial hydrogen bond with the residue Thrα179 semanticscholar.orgnih.gov. Additional hydrogen bonds can be formed by substituents on the scaffold, for example, with Asnβ349, anchoring the ligand in the binding pocket semanticscholar.orgnih.gov. Similarly, in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a key oncology target, docking was used to guide the optimization of a 1H-pyrrolo[3,2-c]pyridine hit compound nih.gov. The crystal structure of an initial hit bound to MPS1 revealed its binding mode and provided a template for designing more potent analogs with improved interactions within the ATP-binding pocket nih.gov. These non-clinical studies highlight the utility of the 1H-pyrrolo[3,2-c]pyridine scaffold in establishing specific, high-affinity interactions with protein targets.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds by correlating chemical structure with biological activity. For the 1H-pyrrolo[3,2-c]pyridine scaffold, extensive SAR studies have been conducted to develop potent enzyme inhibitors.
In the development of anticancer agents targeting tubulin, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was synthesized and evaluated. nih.gov The results showed that the nature of the 6-aryl substituent significantly impacts antiproliferative activity. For instance, compound 10t , featuring an indole group at the 6-position, exhibited the most potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov This suggests that the electronic and steric properties of this substituent are critical for potent inhibition.
| Compound | 6-Aryl Substituent (R) | IC₅₀ HeLa (µM) | IC₅₀ SGC-7901 (µM) | IC₅₀ MCF-7 (µM) |
|---|---|---|---|---|
| 10a | Phenyl | 0.45 | 0.73 | 0.89 |
| 10c | m-tolyl | 0.29 | 0.41 | 0.55 |
| 10e | 3,4-dimethylphenyl | 0.33 | 0.49 | 0.62 |
| 10k | 4-ethoxyphenyl | 0.31 | 0.46 | 0.58 |
| 10m | 4-chlorophenyl | 0.25 | 0.38 | 0.47 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
QSAR models build upon SAR by creating a mathematical relationship between chemical properties (descriptors) and activity. For related heterocyclic systems, QSAR analyses have shown that diuretic activity is determined by descriptors related to molecular geometry, lipophilicity (logP), and electronic properties (dipole moment, HOMO energy) uran.ua. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Excited-State Properties and Photophysical Behavior Predictions
The prediction of excited-state properties and photophysical behavior is another important application of computational chemistry, particularly for developing fluorescent probes or photosensitizers. Time-dependent density functional theory (TD-DFT) is the most common method for these studies. ias.ac.in
While specific photophysical studies on this compound are not available, research on isomeric and related heterocyclic systems provides a framework for the types of predictions that can be made. For example, TD-DFT calculations on a pyrrolo[3,4-c]pyridine derivative were used to analyze its electronic structure and were found to be in good agreement with experimental spectroscopic data nih.gov. Such calculations can predict absorption and emission wavelengths, oscillator strengths (transition probabilities), and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govmdpi.com They can also be used to understand phenomena like aggregation-induced emission (AIE) and the generation of reactive oxygen species (ROS) nih.gov. For the 1H-pyrrolo[3,2-c]pyridine scaffold, computational studies could predict its fluorescence quantum yield and explore how substituents like methyl groups influence its photophysical properties by altering the energies of the ground and excited states.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For the 1H-pyrrolo[3,2-c]pyridine scaffold, 1D NMR (¹H and ¹³C) provides the initial chemical shift and coupling constant data, which offers fundamental insights into the chemical environment of each atom.
In a study of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, ¹H NMR spectra clearly showed characteristic signals for the protons on the pyrrolopyridine core. nih.gov For instance, the proton at position 4 typically appears as a singlet around 9.10 ppm, while the protons at positions 2 and 3 of the pyrrole (B145914) ring appear as distinct doublets, confirming the fused ring structure. nih.gov
To assemble the complete molecular puzzle, researchers employ a variety of two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, either through chemical bonds or through space.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For a molecule like 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine, a COSY spectrum would be expected to show a cross-peak between the protons at the C2 and C3 positions, confirming their adjacency on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, the signal for the C4-H proton (around 9.10 ppm) would correlate directly with the C4 carbon signal in the HSQC spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing longer-range correlations between protons and carbons (typically over two to four bonds). For the 1H-pyrrolo[3,2-c]pyridine core, key HMBC correlations would be observed between the C4-H proton and carbons C3, C4a, and C5, and between the C2-H proton and carbons C3a and C7a, confirming the fusion of the pyrrole and pyridine (B92270) rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For substituted 1H-pyrrolo[3,2-c]pyridine derivatives, NOESY could show correlations between the protons of a substituent at the C6 position and the proton at the C5 position, confirming their proximity.
While solution-state NMR is standard for initial structural elucidation, solid-state NMR (ssNMR) provides critical information about the structure of materials in their solid form. It is particularly powerful for studying polymorphism (the existence of different crystal forms) and analyzing supramolecular assemblies. For complex heterocyclic compounds, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. At present, specific solid-state NMR studies on this compound or its immediate derivatives are not available in the reviewed scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the elemental formula of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides unambiguous confirmation of a molecule's chemical formula, which is a critical step in identifying a newly synthesized compound.
In the characterization of numerous 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS (using electrospray ionization, ESI) consistently confirmed the expected molecular formulas by matching the experimentally observed mass with the calculated mass. nih.govsemanticscholar.org This technique is also used in mechanistic studies to identify intermediates and byproducts by analyzing the fragmentation patterns of the parent ion. mdpi.com
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707 |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1654 |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
FTIR Spectroscopy: FTIR is routinely used to identify the presence of specific functional groups. In the 1H-pyrrolo[3,2-c]pyridine scaffold, one would expect to see characteristic stretching and bending vibrations for aromatic C-H bonds, C=C and C=N bonds within the fused rings, and the N-H bond of the pyrrole moiety. For example, IR spectra of related pyrrolo[3,4-c]pyridine-1,3(2H)-diones show characteristic absorptions corresponding to the N-H imide group. nih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds, such as the C=C bonds in aromatic rings. While specific Raman spectra for this compound are not documented, the technique would be valuable for analyzing the skeletal vibrations of the fused ring system and confirming its structural integrity.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
The photophysical properties of a compound are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide insights into the electronic transitions within the molecule and its behavior upon excitation with light. Pyrrolopyridine derivatives are known to be promising candidates for fluorescent materials. mdpi.com
UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron to a higher energy state. The absorption spectra of pyrrolo[3,4-c]pyridine derivatives show characteristic broad bands, and the position of these bands can be influenced by substituents and the polarity of the solvent. mdpi.com
Fluorescence spectroscopy measures the light emitted as an excited electron returns to the ground state. Many heterocyclic compounds, including various pyrrolopyridines, are fluorescent. mdpi.comnih.gov The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are key parameters that characterize the emission properties and potential applications of these molecules in areas like sensing and bioimaging. mdpi.com
Theoretical studies on related pyrrolopyridine isomers, such as 1H-pyrrolo[3,2-h]quinoline, provide insight into complex photophysical phenomena like excited-state intramolecular proton transfer (ESIPT). nih.govacs.orgresearchgate.net Upon electronic excitation, a significant transfer of electron density from the pyrrole ring to the pyridine fragment can occur. nih.govacs.orgresearchgate.net This charge transfer increases the acidity of the pyrrole N-H group and the basicity of the pyridine nitrogen, creating a driving force for a proton to transfer from the pyrrole to the pyridine ring in the excited state. nih.govacs.orgresearchgate.net
Computational studies have shown that while this process has a high energy barrier in an isolated molecule, the presence of solvent molecules like water can create a "proton bridge," dramatically reducing the energy barrier and facilitating rapid, concerted proton transfer. nih.govacs.orgresearchgate.net These phenomena are crucial for understanding the fluorescence quenching or dual fluorescence behavior observed in some nitrogen heterocycles. While these specific studies were not conducted on this compound, they establish a theoretical framework for predicting its potential excited-state dynamics.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com This technique provides unequivocal proof of a molecule's connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal lattice are determined. wordpress.com
Should experimental data for this compound become available, it would be presented in a crystallographic data table. An illustrative example of the type of data that would be obtained is shown below.
Illustrative Crystallographic Data for a Pyrrolopyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
| R-factor | 0.045 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
This data would definitively confirm the planar structure of the fused pyrrolopyridine ring system and the positions of the methyl substituents. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice, including any hydrogen bonding involving the pyrrole N-H group and the pyridine nitrogen atom, as well as potential π-π stacking interactions between the aromatic rings. Such information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Circular Dichroism (CD) Spectroscopy for Chirality and Interaction Studies
Circular Dichroism (CD) spectroscopy is a powerful technique used to study chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com While this compound itself is not chiral and therefore would not exhibit a CD spectrum on its own, CD spectroscopy becomes highly relevant when studying its interactions with chiral molecules, such as proteins or DNA.
When a small, achiral molecule like this compound binds to a chiral macromolecule, it can give rise to an induced CD spectrum in the absorption region of the small molecule. This induced CD signal provides valuable information about the binding event and the conformation of the small molecule in the chiral environment of the binding site.
For instance, if this compound were to be investigated as a potential kinase inhibitor, a class of proteins with chiral structures, CD spectroscopy could be employed to:
Confirm Binding: The appearance of an induced CD signal upon mixing the compound with the protein would indicate that binding has occurred.
Determine Binding Stoichiometry: By titrating the protein with the compound and monitoring the change in the CD signal, the binding ratio can be determined.
Probe the Binding Environment: The shape and sign of the induced CD spectrum can provide insights into the conformation of the bound ligand and the nature of its interactions within the binding pocket.
Furthermore, changes in the far-UV CD spectrum of a protein upon binding of this compound could indicate conformational changes in the protein's secondary structure. nih.gov
Should such interaction studies be performed, the data could be presented in a table summarizing the observed CD spectral changes.
Illustrative Data from a CD Titration Experiment
| Ligand Concentration (µM) | Wavelength of Maxima (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| 0 | - | - |
| 10 | 280 | +1.5 |
| 20 | 280 | +2.8 |
| 50 | 281 | +4.5 |
| 100 | 281 | +5.0 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Mechanistic Research on Biological Interactions Non Clinical Focus
Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors, proteins)
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in the design of compounds that interact with various biological macromolecules. Its derivatives have been the subject of extensive research to understand their mechanisms of action at a molecular level, particularly their interactions with enzymes, receptors, and other proteins.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of several kinases, which are crucial enzymes in cellular signaling pathways. Research has focused on elucidating their inhibitory kinetics and the specific pathways they affect.
One area of significant interest is the inhibition of Monopolar Spindle 1 (MPS1), a dual-specificity kinase essential for the spindle assembly checkpoint during mitosis. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed and optimized through structure-based design. nih.gov One notable compound, CCT251455, emerged from this research as a highly potent and selective inhibitor of MPS1. nih.gov This compound stabilizes an inactive conformation of the enzyme, where the activation loop is arranged in a way that prevents the binding of both ATP and the substrate peptide. nih.gov The optimization process led to a compound with excellent translation from in vitro biochemical potency against the isolated MPS1 enzyme to cell-based potency. nih.gov
Another critical enzyme target for this class of compounds is the FMS kinase (also known as Colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govnih.gov A series of diarylamide derivatives based on the pyrrolo[3,2-c]pyridine structure were tested for their inhibitory effect against FMS kinase. nih.gov Among these, compound 1r was found to be a particularly potent inhibitor, with an IC50 value of 30 nM. nih.gov This compound demonstrated high selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov
Table 1: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) |
|---|---|
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
The interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with cellular receptors is a key aspect of their biological activity. These compounds have been designed to bind to specific sites on protein targets, thereby modulating their function.
A notable example is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors that bind to the colchicine-binding site on tubulin. nih.govsemanticscholar.org Microtubules, which are dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a fundamental role in cell mitosis. nih.gov By binding to the colchicine site, these compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest. nih.gov
Molecular docking studies were performed to understand the binding interaction of a potent derivative, compound 10t , with the tubulin crystal structure. nih.govsemanticscholar.org The analysis revealed that the 1H-pyrrolo[3,2-c]pyridine core of compound 10t overlaps with the linker region of the native ligand, combretastatin A-4 (CA-4). nih.gov This interaction is stabilized by hydrogen bonds with key amino acid residues in the colchicine-binding pocket, specifically Thrα179 and Asnβ349. nih.govsemanticscholar.org This specific binding disrupts the normal function of tubulin, leading to the potent anticancer activities observed. nih.gov
While specific studies on the interaction of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine with Bovine Serum Albumin (BSA) are not detailed in the provided search results, research on related heterocyclic structures provides a framework for understanding such interactions. Serum albumins are major soluble proteins in the circulatory system that bind and transport a wide variety of molecules, including many pharmaceuticals. researchgate.netresearchgate.net
Studies on other N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have utilized fluorescence spectroscopy and circular dichroism to investigate their binding to BSA. researchgate.net These studies typically show that the compounds can quench the intrinsic fluorescence of BSA, indicating the formation of a complex between the compound and the protein. researchgate.net The primary forces driving these interactions are often identified as hydrogen bonding and van der Waals forces. researchgate.netresearchgate.net Such binding can influence the distribution, metabolism, and efficacy of a compound. Molecular docking studies are also employed to further understand the binding interactions within the active sites of BSA. researchgate.net
Cellular Mechanistic Studies (In Vitro Cell Line Models)
The biological effects of 1H-pyrrolo[3,2-c]pyridine derivatives have been extensively studied in various cancer cell lines to elucidate their cellular mechanisms of action. These in vitro studies have provided crucial insights into how these compounds affect cell cycle progression and induce programmed cell death.
A key mechanism of action for several anticancer 1H-pyrrolo[3,2-c]pyridine derivatives is their ability to interfere with the cell cycle. nih.gov As inhibitors of tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov
The compound 10t , a potent tubulin inhibitor with a 1H-pyrrolo[3,2-c]pyridine core, was shown to cause a significant arrest of HeLa cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org Flow cytometry analysis demonstrated that treatment with compound 10t led to a dose-dependent accumulation of cells in the G2/M phase. semanticscholar.org Compared to a control group with 3.8% of cells in the G2/M phase, treatment with increasing concentrations of 10t resulted in 9.6%, 40.6%, and 67.3% of cells arrested in this phase, respectively. semanticscholar.org This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the cell from successfully completing mitosis. nih.gov
Table 2: Effect of Compound 10t on HeLa Cell Cycle Distribution
| Treatment Group | % of Cells in G2/M Phase |
|---|---|
| Control (0.1% DMSO) | 3.8% |
| 10t (1x IC50) | 9.6% |
| 10t (2x IC50) | 40.6% |
| 10t (3x IC50) | 67.3% |
Data from a 24-hour treatment of HeLa cells. semanticscholar.org
In addition to causing cell cycle arrest, 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a common outcome for cells that are unable to resolve a mitotic arrest.
Following treatment of HeLa cells with compound 10t , apoptosis was analyzed using Annexin-V/PI staining. semanticscholar.org The results indicated a significant, dose-dependent increase in both early and late-stage apoptotic cells. semanticscholar.org This induction of apoptosis is a crucial component of the compound's anticancer activity. nih.gov
Mechanistic investigations into apoptosis induction by other related compounds suggest the involvement of the mitochondrial (intrinsic) apoptosis pathway. mdpi.com This pathway is often characterized by the cleavage and activation of specific caspases, which are the effector proteins of apoptosis. For instance, in some systems, treatment leads to the downregulation of X-linked inhibitor of apoptosis protein (XIAP), a protein that normally inhibits caspases. mdpi.com This reduction in XIAP allows for the activation of caspase-3, -7, and -9, thereby promoting the apoptotic cascade. mdpi.com The induction of apoptosis by these compounds highlights their potential as therapeutic agents that can selectively eliminate cancer cells. nih.govmdpi.com
Disruption of Microtubule Dynamics and Polymerization
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are a key target for anticancer drugs. nih.gov
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine site on β-tubulin. nih.govsemanticscholar.org One of the most potent compounds in this series, designated as 10t , demonstrated significant inhibition of tubulin polymerization in vitro at concentrations of 3 µM and 5 µM. nih.govsemanticscholar.org Further immunofluorescence staining revealed that compound 10t effectively disrupted the microtubule network in HeLa cells at a concentration as low as 0.12 µM. nih.govsemanticscholar.org This disruption leads to mitotic arrest, ultimately triggering apoptosis in cancer cells. nih.gov Molecular modeling studies suggest that the activity of compound 10t stems from its ability to form hydrogen bonds with key amino acid residues, such as Thrα179 and Asnβ349, within the colchicine binding pocket of tubulin. nih.govsemanticscholar.org
Inhibition of Cell Proliferation in Cell Lines
The ability of 1H-pyrrolo[3,2-c]pyridine derivatives to disrupt microtubule dynamics translates into potent antiproliferative activity against various cancer cell lines. The rigid, fused-ring structure of the scaffold is considered an effective strategy for maintaining high potency. nih.govsemanticscholar.org
One study evaluated a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines for their ability to inhibit the growth of human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. Many of these compounds exhibited moderate to excellent antiproliferative activities, with IC₅₀ values in the nanomolar to micromolar range. nih.govsemanticscholar.org Compound 10t , which features an indolyl group as the B-ring, was the most active, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govsemanticscholar.org
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| 10f | 0.45 | 0.64 | 0.87 |
| 10k | 0.29 | 0.31 | 0.42 |
| 10m | 0.33 | 0.45 | 0.51 |
| 10t | 0.12 | 0.15 | 0.21 |
In another line of research, new series of diarylurea and diarylamide derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and tested against human melanoma cell lines. nih.gov Nearly all of the synthesized compounds showed superior potency against the A375P melanoma cell line compared to the standard drug Sorafenib. nih.gov Notably, compounds 8a and 9b-f were more potent than Vemurafenib (B611658) against this cell line. nih.gov The bisamide derivatives, in particular, demonstrated very high potencies, with two-digit nanomolar IC₅₀ values across the NCI-9 panel of melanoma cell lines. nih.gov
| Compound | IC₅₀ (µM) | Selectivity Index (vs. NIH3T3) |
|---|---|---|
| 8c | 0.08 | 7.50 |
| 9b | 0.01 | 454.90 |
| Sorafenib (Control) | 1.83 | Not Reported |
| Vemurafenib (Control) | 0.06 | Not Reported |
Furthermore, derivatives of this scaffold have been developed as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint that is overexpressed in many human cancers. nih.gov Optimized compounds in this series showed excellent translation from in vitro enzyme inhibition to cell-based antiproliferative activity. nih.gov
Effects on Cell Migration and Invasion (In Vitro)
Based on the reviewed scientific literature, there is no specific information available regarding the effects of this compound or its closely related derivatives on in vitro cell migration and invasion. While other isomers of pyrrolopyridine, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, have been shown to inhibit cancer cell migration and invasion, these findings cannot be directly extrapolated to the [3,2-c] isomer. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.
For derivatives acting as tubulin inhibitors, a key finding is that using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the cis-olefin bond of Combretastatin A-4 is an effective strategy to maintain potent antiproliferative activity. nih.gov The SAR for this series can be summarized as follows:
A-Ring: The 3,4,5-trimethoxyphenyl group is a consistently used feature, known for its importance in binding to the colchicine site.
B-Ring: The nature of the aryl group at the 6-position significantly influences activity. An indolyl moiety at this position (compound 10t ) resulted in the most potent compound against the tested cancer cell lines. nih.govsemanticscholar.org Electron-donating groups (e.g., ethoxy in 10k ) and electron-withdrawing groups (e.g., chloro in 10m ) at the para-position of a phenyl B-ring also conferred strong activity. nih.gov
For derivatives designed as MPS1 kinase inhibitors, a structure-based approach guided the optimization. nih.gov An initial hit compound was modified to improve potency and metabolic stability. Key SAR insights include:
6-Anilino Substituent: Replacing an electron-rich 3,4-dimethoxy aniline group with other substituents was a focus for improving metabolic properties.
C-2 Position: Introduction of a 1-methylpyrazole substituent at the C-2 position of the pyrrolopyridine core was found to be a preferred modification. nih.gov
In the context of antiproliferative agents against melanoma, diarylamide and diarylurea derivatives were explored. The bisamide derivatives generally showed higher potency than their urea counterparts, with compounds 9a-c and 9f exhibiting IC₅₀ values in the two-digit nanomolar range against a panel of nine melanoma cell lines. nih.gov
Investigation of Antimicrobial and Antiparasitic Activities (e.g., antimycobacterial, trypanocidal)
While the broader class of pyrrolopyridines and related heterocyclic compounds have been investigated for antimicrobial properties, the reviewed literature lacks specific studies focused on the antimicrobial or antiparasitic activities of 1H-pyrrolo[3,2-c]pyridine derivatives. For instance, research has shown that the pyrrolo[3,2-b]pyridine isomer exhibits activity against resistant strains of E. coli, and the pyrrolo[3,4-c]pyridine isomer has been studied for antimycobacterial effects. nih.govmdpi.com However, these activities are specific to the particular isomeric scaffold and cannot be assumed for the [3,2-c] core. Therefore, no specific data on the antimycobacterial or trypanocidal activity of this compound or its derivatives can be presented.
Emerging Non Clinical Applications of 4,7 Dimethyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
Development as Molecular Probes and Fluorescent Tags
The development of fluorescent molecular probes is a significant area of research, with applications ranging from bio-imaging to environmental sensing. The inherent photophysical properties of conjugated heterocyclic systems like pyrrolopyridines make them promising candidates for such applications. Although research specifically on 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine is limited, studies on closely related pyrrolopyridine derivatives demonstrate the potential of this scaffold.
For instance, derivatives of pyrrolo[3,2-c] mdpi.comnih.govnaphthyridin-11(10H)-one have been synthesized and their photophysical properties investigated. These compounds exhibit fluorescence, with emission spectra in the range of 421-492 nm in DMF. The fluorescence quantum yields of these derivatives are influenced by the nature of the substituents on the nitrogen atom of the pyrrole (B145914) ring, with some derivatives showing quantum yields as high as 0.34. mdpi.com This tunability of fluorescence properties through chemical modification is a key feature for the development of tailored molecular probes.
Furthermore, the fluorescent nucleoside analog, pyrrolo-C (3-[β-D-2-ribofuranosyl]-6-methylpyrrolo[2,3-d]pyrimidin-2(3H)-one), which shares a similar heterocyclic core, has been utilized as a site-specific probe for RNA structure and dynamics. nih.gov Its fluorescence is sensitive to its local environment, being quenched upon base-pairing, which allows for the monitoring of nucleic acid interactions. nih.gov This principle of environmentally sensitive fluorescence is fundamental to the design of molecular probes. The fluorescence intensity of pyrrolo-C is moderately affected by ionic strength, pH, and temperature, making it a versatile probe for a broad range of conditions. nih.gov
The following table summarizes the photophysical properties of some pyrrolo[3,2-c] mdpi.comnih.govnaphthyridin-11(10H)-one derivatives, illustrating the influence of substituents on their fluorescence characteristics. mdpi.com
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| 2h | 342 | 480 | 0.30 |
| 2i | 344 | 492 | 0.34 |
| 2j | 354 | 486 | 0.31 |
| 2k | 392 | 421 | 0.22 |
| 2l | 331 | 430 | 0.23 |
| 2e | 340 | 445 | 0.24 |
These findings suggest that the this compound scaffold could be similarly functionalized to create a range of fluorescent probes with tunable properties for various analytical applications.
Potential in Chemo- and Biosensor Technologies
The ability of pyrrolopyridine derivatives to act as fluorophores that interact with specific analytes makes them attractive for chemo- and biosensor development. A chemosensor is a molecule that signals the presence of a chemical species, often through a change in its optical properties.
A notable example is the development of a fluorescent chemosensor based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione scaffold for the detection of Fe³⁺ and Fe²⁺ ions. researchgate.netacs.org These fluorophores exhibit high selectivity for iron cations, with their fluorescence being quenched upon binding. acs.org This "turn-off" sensing mechanism allows for the sensitive detection of iron in the micromolar range. researchgate.netfigshare.com The interaction between the sensor and the metal ion was determined to be a 1:1 complex formation. researchgate.netacs.org
The development of such sensors is significant due to the biological and environmental importance of iron. The principles demonstrated with the pyrrolo[3,4-c]pyridine isomer can be extended to the design of sensors based on the this compound core. By introducing appropriate chelating groups, it is conceivable to develop selective chemosensors for a variety of metal ions and other analytes.
The key characteristics of the pyrrolo[3,4-c]pyridine-based iron chemosensor are summarized in the table below. researchgate.netacs.org
| Property | Description |
| Scaffold | 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione |
| Target Analytes | Fe³⁺/Fe²⁺ cations |
| Sensing Mechanism | Fluorescence quenching ("turn-off") |
| Selectivity | High selectivity for iron over other common cations |
| Complex Stoichiometry | 1:1 (Sensor:Metal Ion) |
| Detection Range | 10⁻⁷ M |
Applications in Material Science (e.g., organic electronics, optoelectronics)
The field of material science is continuously seeking novel organic molecules with interesting electronic and optical properties for applications in organic electronics and optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyrrolopyridine framework, being a conjugated heterocyclic system, is a promising building block for such materials.
Research into a related isomer, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), has shown its potential as a new electron acceptor for electrochromic conjugated polymers. When PPyD was incorporated into donor-acceptor type conjugated polymers, the resulting materials exhibited a range of colors in their neutral state and switched to different colors upon application of a positive voltage. researchgate.net These polymers showed good optical contrasts, fast switching speeds, and high coloration efficiencies, highlighting the potential of the pyrrolopyridine core in electrochromic devices. researchgate.net
While specific studies on this compound in organic electronics are not yet prevalent, the broader class of pyrrole-containing semiconducting materials has been explored for these applications. The electron-rich nature of the pyrrole ring makes it a good donor unit in donor-acceptor architectures, which are common in organic semiconductors. The challenge often lies in the synthetic accessibility and stability of these materials. Computational modeling can aid in the design of stable pyrrole-based materials without compromising their desirable electronic properties.
The potential of pyrrolopyridine derivatives in OLEDs is also being considered. The design of organic materials for OLEDs often involves creating molecules with high thermal stability and good photophysical properties. The fluorescence observed in some pyrrolopyridine derivatives suggests their potential as emissive materials in OLEDs. mdpi.com
Catalytic Applications of Functionalized Derivatives
Functionalized heterocyclic compounds can serve as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms in the this compound scaffold can act as coordination sites for metal ions, making its derivatives potential ligands in catalysis.
While the application of this compound derivatives as catalysts is an emerging area, the broader field of pyridine (B92270) and pyrrole chemistry offers insights into their potential. Pyridine-containing compounds are widely used as ligands in transition metal catalysis due to the coordinating ability of the pyridine nitrogen. Similarly, pyrrole derivatives can be functionalized to create ligands for various catalytic transformations.
The synthesis of functionalized pyrroles and pyridines often involves organocatalysis, highlighting the role of these heterocyclic systems in promoting chemical reactions. For example, the Paal-Knorr pyrrole synthesis can be catalyzed by organocatalysts like vitamin B1 or squaric acid. rsc.org While this demonstrates the synthesis of the core structure, it also points to the potential for pyrrole-containing molecules to participate in catalytic cycles.
Further research is needed to explore the catalytic applications of this compound and its derivatives. This could involve the synthesis of chiral derivatives for asymmetric catalysis or the preparation of metal complexes for cross-coupling and other organic transformations.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined supramolecular structures is crucial for the development of new materials with tailored properties.
The 1H-pyrrolo[3,2-c]pyridine scaffold contains both a pyrrole and a pyridine ring, each with distinct electronic and hydrogen-bonding capabilities. The pyrrole NH group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality makes pyrrolopyridine derivatives interesting candidates for the construction of supramolecular assemblies.
Studies on related pyrrolo-azine alcohols have demonstrated the importance of hydrogen bonding in their crystal formation. These molecules form supramolecular dimers through strong O-H···O=C or O-H···N hydrogen bonds. mdpi.com The directionality and distances of these bonds indicate strong interactions that drive the crystal packing. mdpi.com
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can also play a significant role in the self-assembly of pyrrolopyridine derivatives. The interplay between these non-covalent forces can lead to the formation of complex and ordered supramolecular architectures. For example, in some crystalline pyrrolo[2,3-b]quinoxaline derivatives, the molecular packing is governed by a combination of intramolecular hydrogen bonds and intermolecular π-π stacking, which in turn influences their fluorescent properties in the solid state. uj.edu.pl
The potential for this compound and its derivatives to form predictable supramolecular structures through hydrogen bonding and π-π stacking opens up possibilities for their use in crystal engineering and the design of functional organic materials.
Future Research Directions and Challenges for 4,7 Dimethyl 1h Pyrrolo 3,2 C Pyridine
Development of Novel Asymmetric Synthesis Methodologies
A significant hurdle in the exploration of chiral derivatives of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine is the lack of established asymmetric synthetic routes. The development of such methodologies is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for potent and selective biological activity. Future research will likely focus on several key strategies:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective construction of the pyrrolopyridine core or the stereoselective functionalization of a pre-existing scaffold. rsc.orgrsc.org For instance, asymmetric intramolecular aza-Michael additions or catalytic cyclizations could be explored to form the pyrrole (B145914) ring with high stereocontrol. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials could provide an alternative pathway to enantiopure products. This approach, however, may be limited by the availability of appropriately functionalized chiral building blocks.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or proteases, could be used to resolve racemic mixtures of this compound derivatives, offering a green and efficient route to single enantiomers.
A significant challenge lies in controlling regioselectivity and stereoselectivity simultaneously, especially when introducing substituents onto the heterocyclic rings. The electronic nature of the pyrrolopyridine system, influenced by the nitrogen atom in the pyridine (B92270) ring, will play a critical role in directing these transformations. organic-chemistry.org
Exploration of Unprecedented Chemical Reactivity Patterns
The unique electronic distribution within the this compound scaffold, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, suggests a rich and complex reactivity profile that is yet to be fully explored. Future investigations will likely delve into:
Selective Functionalization: Developing methods for the selective functionalization at various positions of the bicyclic system is a key challenge. chim.it This includes C-H activation, halogenation, and metal-catalyzed cross-coupling reactions to introduce diverse substituents. The interplay between the directing effects of the two methyl groups and the inherent reactivity of the pyrrolopyridine core will be a fascinating area of study.
Ring-Opening and Rearrangement Reactions: Under specific conditions, the pyrrolopyridine ring system may undergo novel ring-opening or rearrangement reactions, leading to the formation of unique and complex molecular architectures. Understanding the mechanisms of these transformations could open up new avenues for synthetic innovation.
Photochemical and Electrochemical Reactivity: The response of this compound to light and electrical stimuli is an unexplored domain. Such studies could reveal novel reactivity patterns and potential applications in photoredox catalysis or organic electronics.
A major challenge will be to achieve high levels of regioselectivity in these reactions, as the multiple reactive sites on the pyrrolopyridine nucleus could lead to mixtures of products.
Integration into More Complex Polycyclic and Supramolecular Architectures
The planar and rigid structure of the this compound core makes it an excellent building block for the construction of more complex molecular systems.
Polycyclic Aromatic Systems: Fusion of the pyrrolopyridine scaffold with other aromatic or heteroaromatic rings could lead to the creation of novel polycyclic systems with unique photophysical and electronic properties. These extended π-systems could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. msesupplies.com
Supramolecular Assemblies: The ability of the pyrrolopyridine nitrogen atom and the pyrrole N-H group to participate in hydrogen bonding makes this compound an attractive component for the design of self-assembling supramolecular structures. nih.gov These could include cages, capsules, and polymers with potential applications in drug delivery, catalysis, and molecular recognition. researchgate.net
Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could serve as organic linkers for the synthesis of novel MOFs. rsc.org The specific geometry and electronic properties of the pyrrolopyridine unit could impart unique catalytic or gas-sorption properties to the resulting frameworks.
The primary challenge in this area will be the rational design and synthesis of derivatives with appropriate functional groups to direct the assembly into the desired complex architectures.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. nih.govresearchgate.net For this compound, these computational tools offer powerful avenues for future research:
Predictive Modeling: ML models can be trained on existing data for related pyrrolopyridine compounds to predict the biological activities, physicochemical properties, and potential toxicity of novel this compound derivatives. nih.govacm.org This can help prioritize synthetic targets and reduce the time and cost of experimental screening.
De Novo Design: Generative AI models can design novel this compound derivatives with desired properties. springernature.com By learning the underlying chemical patterns from large datasets, these models can propose new structures that are likely to be active and synthetically accessible.
Reaction Prediction and Synthesis Planning: AI tools can assist in planning the synthesis of complex this compound derivatives by predicting reaction outcomes and suggesting optimal synthetic routes. nih.gov
A significant challenge will be the availability of high-quality, curated data on pyrrolopyridine derivatives to train robust and accurate AI/ML models. As more experimental data becomes available for this class of compounds, the predictive power of these models will undoubtedly increase.
Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level
Understanding how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. nih.govresearchgate.net Future research in this area will require a multidisciplinary approach:
Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of this compound derivatives bound to their protein targets. mdpi.com This will provide detailed insights into the specific molecular interactions that govern binding affinity and selectivity.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize the thermodynamics and kinetics of binding events. h-its.org
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound derivatives to their targets and to predict the effects of structural modifications on binding affinity.
A key challenge will be the identification of the specific biological targets of this compound derivatives, which will likely require extensive biological screening and target deconvolution studies.
Expansion into New Non-Clinical Biotechnological and Materials Science Applications
Beyond its potential in medicine, the unique properties of the this compound scaffold could be harnessed for a variety of non-clinical applications.
Biotechnology:
Fluorescent Probes: The inherent fluorescence of some pyrrolopyridine derivatives could be exploited to develop probes for bioimaging and sensing applications.
Enzyme Inhibition: Derivatives could be designed as specific inhibitors of enzymes relevant to biotechnological processes.
Materials Science:
Organic Semiconductors: The electron-rich nature of the pyrrolopyridine system suggests its potential use in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). msesupplies.com
Corrosion Inhibitors: Nitrogen-containing heterocycles are known to be effective corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com The this compound scaffold could be explored for its ability to protect metal surfaces from corrosion.
Polymers: Incorporation of the rigid pyrrolopyridine unit into polymer backbones could lead to materials with enhanced thermal stability and unique optoelectronic properties. openmedicinalchemistryjournal.com
The main challenge in this area will be to tailor the physicochemical properties of this compound derivatives for specific applications through targeted chemical modifications.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine?
- Methodology : The core structure is synthesized via methylation of the pyrrolo[3,2-c]pyridine scaffold. For example, NaH and methyl iodide (MeI) in THF at 0°C to room temperature selectively methylate the 1-position, while subsequent nitration (HNO₃) or coupling (e.g., Suzuki with Pd(PPh₃)₄) introduces substituents at other positions . Characterization relies on -NMR (e.g., δ 7.23–8.21 for aromatic protons) and HRMS for validation .
Q. How are regioselectivity challenges addressed during functionalization of the pyrrolo[3,2-c]pyridine core?
- Approach : Regioselective halogenation or nitration requires controlled conditions. For instance, fluorination using Selectfluor® in acetonitrile/ethanol at 70°C targets the 3-position, while nitration with HNO₃/H₂SO₄ at 0°C prioritizes the 4-position. Monitoring via -NMR (e.g., δ -172.74) ensures specificity .
Q. What analytical techniques are critical for characterizing 4,7-dimethyl derivatives?
- Key Tools :
- NMR : - and -NMR distinguish methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons.
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 171.0123 for fluorinated analogs) .
- HPLC : Purity assessment (>98% by reversed-phase methods) .
Advanced Research Questions
Q. How can transition-metal catalysis optimize the synthesis of 4,7-dimethyl-pyrrolo[3,2-c]pyridine derivatives?
- Catalytic Strategies :
- Gold(III) catalysis : Intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides yields pyrrolo[3,2-c]pyridines via 6-exo-dig cyclization. Solvent polarity (dioxane vs. DCM) and alkyne substituents (terminal vs. phenyl) influence product distribution .
- Rhodium catalysis : [3+2] annulation with diazoenals generates fused scaffolds (e.g., pyrrolo[3,2-c]quinoline) in one step .
Q. What structural modifications enhance antiproliferative activity in 4,7-dimethyl-pyrrolo[3,2-c]pyridine derivatives?
- Structure-Activity Insights :
- Mannich bases : Introducing morpholine or piperazine moieties at the 3-position improves solubility and bioactivity against melanoma (IC₅₀: 1.2–5.6 µM) .
- Carboxamide derivatives : Substitution at the 5-position with aryl groups enhances binding to kinase targets (e.g., BRAF V600E) .
Q. How do conflicting yield data in Suzuki couplings inform reaction optimization?
- Case Study : Coupling 4-chlorofuro[3,2-c]pyridine with phenylboronic acid yields 20.2% product vs. 59% for benzofuro analogs. Key variables:
- Catalyst loading : Pd(PPh₃)₄ (5 mol%) in dichloromethane.
- Purification : Silica gel chromatography with DCM/EA (1:1) improves recovery .
Q. What mechanisms explain the biological activity of 4,7-dimethyl-pyrrolo[3,2-c]pyridine in kinase inhibition?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
